3-Formyl-4-methylphenylboronic acid
Overview
Description
Synthesis Analysis
Boronic acids can be synthesized through several methods, including reaction of organometallic compounds with borate esters, direct reaction of boron trichloride with alcohols, and hydroboration of alkynes .Molecular Structure Analysis
The boron atom in boronic acids is typically sp2 hybridized, forming a trigonal planar geometry around the boron. The empty p-orbital can accept electrons from a Lewis base or transition metal complex, making boronic acids useful in various chemical reactions .Chemical Reactions Analysis
Boronic acids are most notably used in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction. They can also participate in other reactions such as direct arylation, Tsuji–Trost allylation, and metathesis .Physical And Chemical Properties Analysis
Boronic acids are typically solid at room temperature and are generally stable in the presence of water. They can form reversible covalent complexes with diols and other Lewis bases .Scientific Research Applications
Suzuki-Miyaura Coupling
- Application Summary: The Suzuki-Miyaura coupling reaction is a type of palladium-catalyzed cross-coupling reaction used to synthesize complex organic molecules . 3-Formyl-4-methylphenylboronic acid can serve as a reagent in this process .
- Methods of Application: The reaction involves the coupling of a boronic acid (like 3-Formyl-4-methylphenylboronic acid) with an organic halide in the presence of a palladium catalyst and a base . The specific procedures and parameters can vary depending on the reactants and the desired product.
- Results/Outcomes: The Suzuki-Miyaura coupling is known for its mild reaction conditions and functional group tolerance, making it a versatile tool in organic synthesis . The use of 3-Formyl-4-methylphenylboronic acid as a reagent can contribute to the synthesis of a wide range of organic compounds .
Molecular Docking Studies
- Application Summary: 3-Formylphenylboronic acid and 4-Formylphenylboronic acid have been studied for their interactions with anti-apoptotic proteins .
- Methods of Application: Molecular docking studies were performed using computational methods . The specific procedures and parameters can vary depending on the software used and the proteins being studied.
- Results/Outcomes: The study found that both 3-Formylphenylboronic acid and 4-Formylphenylboronic acid have the same binding affinity with each of the anti-apoptotic proteins .
Copper (I)-mediated Cyanation
- Application Summary: 3-Formyl-4-methylphenylboronic acid can be used as a reactant in copper (I)-mediated cyanation .
- Results/Outcomes: The use of 3-Formyl-4-methylphenylboronic acid as a reactant can contribute to the synthesis of a wide range of organic compounds .
Inhibitor of Serine Protease and Kinase Enzymes
- Application Summary: Phenyl boronic acids, including 3-Formyl-4-methylphenylboronic acid, are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression and metastasis of tumor cells .
- Results/Outcomes: The use of 3-Formyl-4-methylphenylboronic acid as an inhibitor can contribute to the control of tumor growth .
Boron Neutron Capture Therapy
- Application Summary: Boron compounds, including 3-Formyl-4-methylphenylboronic acid, are used in boron neutron capture therapy of tumors .
- Results/Outcomes: The use of 3-Formyl-4-methylphenylboronic acid in boron neutron capture therapy can contribute to the treatment of tumors .
Fluoride-Selective Chemosignaling Behavior of Merocyanine Dye
- Application Summary: 3-Formyl-4-methylphenylboronic acid is used to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye .
- Results/Outcomes: The use of 3-Formyl-4-methylphenylboronic acid in these studies can contribute to the understanding of fluoride-selective chemosignaling behavior .
Copper (I)-mediated Cyanation
- Application Summary: 3-Formyl-4-methylphenylboronic acid can be used as a reactant in copper (I)-mediated cyanation .
- Results/Outcomes: The use of 3-Formyl-4-methylphenylboronic acid as a reactant can contribute to the synthesis of a wide range of organic compounds .
Inhibitor of Serine Protease and Kinase Enzymes
- Application Summary: Phenyl boronic acids, including 3-Formyl-4-methylphenylboronic acid, are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression and metastasis of tumor cells .
- Results/Outcomes: The use of 3-Formyl-4-methylphenylboronic acid as an inhibitor can contribute to the control of tumor growth .
Boron Neutron Capture Therapy
- Application Summary: Boron compounds, including 3-Formyl-4-methylphenylboronic acid, are used in boron neutron capture therapy of tumors .
- Results/Outcomes: The use of 3-Formyl-4-methylphenylboronic acid in boron neutron capture therapy can contribute to the treatment of tumors .
Fluoride-Selective Chemosignaling Behavior of Merocyanine Dye
- Application Summary: 3-Formyl-4-methylphenylboronic acid is used to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye .
- Results/Outcomes: The use of 3-Formyl-4-methylphenylboronic acid in these studies can contribute to the understanding of fluoride-selective chemosignaling behavior .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-formyl-4-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPDMPNTUUASKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673886 | |
Record name | (3-Formyl-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4-methylphenylboronic acid | |
CAS RN |
1106869-99-1 | |
Record name | (3-Formyl-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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